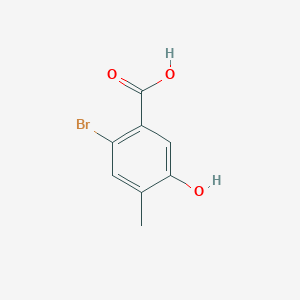

2-Bromo-5-hydroxy-4-methylbenzoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H7BrO3 |

|---|---|

Molekulargewicht |

231.04 g/mol |

IUPAC-Name |

2-bromo-5-hydroxy-4-methylbenzoic acid |

InChI |

InChI=1S/C8H7BrO3/c1-4-2-6(9)5(8(11)12)3-7(4)10/h2-3,10H,1H3,(H,11,12) |

InChI-Schlüssel |

WAZYIJHDZNJNLT-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1O)C(=O)O)Br |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Reaction Pathways for 2 Bromo 5 Hydroxy 4 Methylbenzoic Acid

Development of De Novo Synthetic Strategies for 2-Bromo-5-hydroxy-4-methylbenzoic Acid

De novo synthesis, or the creation of a molecule from simple, commercially available starting materials, for this compound necessitates a strategic sequence of reactions to introduce the required functional groups—carboxyl, hydroxyl, methyl, and bromo—onto the benzene (B151609) ring in the correct orientation. A plausible synthetic route could commence with a readily available precursor such as 3-methylphenol (m-cresol).

A hypothetical de novo pathway might involve the following key transformations:

Formylation: Introduction of a formyl group (-CHO) onto the m-cresol (B1676322) ring, typically via ortho-formylation, to yield a hydroxy-methyl-benzaldehyde derivative.

Oxidation: The formyl group is then oxidized to a carboxylic acid (-COOH) group. Strong oxidizing agents can be employed for this transformation.

Bromination: The final step would be the regioselective introduction of a bromine atom at the desired position. The directing effects of the existing hydroxyl, methyl, and carboxyl groups are critical in achieving the correct isomer.

The challenge in such a de novo approach lies in controlling the regioselectivity at each step to ensure the formation of the desired this compound isomer over other potential products.

Precursor-Based Synthetic Approaches to this compound Derivatives

Synthesizing this compound from more complex, structurally related precursors is often a more direct and efficient approach. These methods leverage existing molecular scaffolds and focus on specific chemical modifications.

A key strategy in precursor-based synthesis is the direct bromination of a suitably substituted benzoic acid. A logical precursor for this approach is 5-hydroxy-4-methylbenzoic acid. The challenge in this reaction is to control the position of the incoming bromine atom. The hydroxyl group is a strongly activating, ortho-para directing group, while the methyl group is a less strongly activating ortho-para director. The carboxylic acid group is a deactivating, meta-directing group.

In the case of 5-hydroxy-4-methylbenzoic acid, the hydroxyl group would strongly direct bromination to the ortho positions (C2 and C6). The desired product requires bromination at the C2 position. Achieving high regioselectivity for the C2 position often requires careful selection of the brominating agent and reaction conditions.

| Brominating Agent | Solvent | Catalyst | Typical Conditions |

| N-Bromosuccinimide (NBS) | Dichloromethane | Sulfuric Acid, Red Phosphorus | 25-30°C |

| Bromine (Br₂) | Acetic Acid | None | Room Temperature |

| Dibromohydantoin | Dichloromethane | Sulfuric Acid, Potassium Bromate | 25-30°C |

This table is illustrative and based on general bromination reactions of substituted benzoic acids.

For instance, the synthesis of the related compound 2-bromo-5-methoxybenzoic acid often involves the bromination of m-methoxybenzoic acid using reagents like N-bromosuccinimide in the presence of sulfuric acid and a cocatalyst. google.com This suggests that similar conditions could be adapted for the bromination of 5-hydroxy-4-methylbenzoic acid.

In multi-step syntheses, it is often necessary to protect reactive functional groups to prevent unwanted side reactions. In the synthesis of this compound, both the carboxylic acid and hydroxyl groups can be temporarily modified.

Esterification of the carboxylic acid to a methyl or ethyl ester can prevent it from interfering with subsequent reactions. This is a standard procedure, often carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. google.com

Protection of the Hydroxyl Group: The hydroxyl group can be protected, for example, as a methoxy (B1213986) ether. A synthetic route could involve starting with 5-methoxy-4-methylbenzoic acid, performing the regioselective bromination, and then cleaving the methyl ether to reveal the hydroxyl group.

A potential reaction sequence is as follows:

Esterification: Conversion of 5-methoxy-4-methylbenzoic acid to its methyl ester.

Bromination: Introduction of the bromine atom at the C2 position of methyl 5-methoxy-4-methylbenzoate.

Hydrolysis: Saponification of the methyl ester back to the carboxylic acid. A known procedure for a similar compound involves refluxing the methyl ester with sodium hydroxide (B78521) in an ethanol/water mixture. chemicalbook.com

Demethylation: Cleavage of the methoxy group to yield the final this compound.

For the synthesis of this compound to be viable on an industrial scale, the entire process must be optimized for efficiency, cost-effectiveness, and safety. Industrial production of aromatic carboxylic acids, such as terephthalic acid, often involves liquid-phase oxidation of alkyl-substituted aromatic compounds. google.com

Key considerations for optimizing the synthesis of this compound include:

Raw Material Costs: Selecting inexpensive and readily available starting materials is crucial.

Reaction Conditions: Reactions should ideally be run at or near atmospheric pressure and at moderate temperatures to reduce energy consumption and equipment costs.

Catalysis: The use of efficient and recyclable catalysts is preferred over stoichiometric reagents to minimize waste and cost.

Solvent Selection: The choice of solvent is critical. Ideally, non-toxic, environmentally benign, and easily recoverable solvents should be used.

Process Intensification: Combining multiple reaction steps into a one-pot synthesis can significantly improve efficiency by reducing the number of isolation and purification steps.

Yield and Purity: Maximizing the yield of the desired product while minimizing the formation of by-products simplifies purification and reduces waste.

| Parameter | Laboratory Scale | Industrial Scale |

| Reagents | Often uses more expensive, high-purity reagents. | Focus on cost-effective, bulk-sourced raw materials. |

| Solvents | Wider variety of solvents, including hazardous ones. | Emphasis on safer, recyclable, and low-cost solvents. |

| Equipment | Glassware, batch processing. | Large-scale reactors, continuous flow processes. |

| Purification | Chromatography is common. | Crystallization, distillation are preferred. |

| Safety | Fume hoods, personal protective equipment. | Extensive process safety management systems. |

Exploration of Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound aims to make the process more environmentally sustainable. solubilityofthings.comnih.gov

The twelve principles of green chemistry can be applied as follows:

Waste Prevention: Designing synthetic routes that produce minimal by-products.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Less Hazardous Chemical Syntheses: Using and generating substances that possess little or no toxicity to human health and the environment.

Designing Safer Chemicals: The final product itself should be designed to have minimal toxicity.

Safer Solvents and Auxiliaries: Avoiding the use of hazardous solvents and separation agents. Water is often an ideal green solvent. paperpublications.org

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

Use of Renewable Feedstocks: Starting from renewable raw materials rather than depleting fossil fuels.

Reduce Derivatives: Minimizing or avoiding the use of protecting groups to reduce the number of reaction steps and waste.

Catalysis: Using catalytic reagents in small amounts is superior to using stoichiometric reagents. rroij.com

Design for Degradation: Designing the chemical product so that at the end of its function it breaks down into innocuous degradation products.

Real-time Analysis for Pollution Prevention: Developing analytical methodologies to allow for real-time monitoring and control prior to the formation of hazardous substances.

Inherently Safer Chemistry for Accident Prevention: Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents.

In the context of synthesizing this compound, green chemistry principles could be implemented by, for example, developing a catalytic bromination process that avoids the use of excess bromine and halogenated solvents. researchgate.net Furthermore, exploring enzymatic or microbial synthesis routes could offer a highly sustainable alternative to traditional chemical synthesis.

Spectroscopic and Structural Elucidation of 2 Bromo 5 Hydroxy 4 Methylbenzoic Acid

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of a molecule. For 2-Bromo-5-hydroxy-4-methylbenzoic acid, ¹H NMR would be expected to show distinct signals for the two aromatic protons, the methyl group protons, the hydroxyl proton, and the carboxylic acid proton. The chemical shifts (δ) and coupling constants (J) of the aromatic protons would confirm their relative positions on the benzene (B151609) ring. ¹³C NMR would provide signals for each unique carbon atom in the molecule, including the carboxyl, methyl, and the six aromatic carbons, further confirming the substitution pattern. However, no published experimental NMR spectra or data tables for this compound could be located.

Analysis via Vibrational Spectroscopy (Fourier-Transform Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman analysis, is used to identify the functional groups within a molecule. For the target compound, FT-IR and Raman spectra would be expected to display characteristic vibrational bands. These would include a broad O-H stretching band for the carboxylic acid group (typically around 2500-3300 cm⁻¹), another O-H stretch for the phenolic hydroxyl group (around 3200-3600 cm⁻¹), and a sharp, strong C=O stretching band for the carbonyl of the carboxylic acid (around 1680-1710 cm⁻¹). Aromatic C-H and C=C stretching vibrations would also be present. Despite the theoretical expectations, specific experimental FT-IR and Raman spectra for this compound are not available in the reviewed literature.

Chemical Transformations and Derivatization of 2 Bromo 5 Hydroxy 4 Methylbenzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for transformations such as esterification and amidation. However, its reactivity is significantly influenced by the adjacent bulky bromine atom, which introduces considerable steric hindrance.

Esterification: The conversion of the carboxylic acid to an ester is typically achieved through acid-catalyzed esterification, known as the Fischer esterification. masterorganicchemistry.comlibretexts.org The mechanism involves several reversible steps. Initially, an acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. youtube.comyoutube.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. youtube.com Following a series of proton transfers, a water molecule is eliminated, and subsequent deprotonation yields the final ester product. masterorganicchemistry.com

For 2-Bromo-5-hydroxy-4-methylbenzoic acid, the rate of Fischer esterification is expected to be significantly reduced due to the steric hindrance imposed by the ortho-bromine substituent, which impedes the nucleophilic approach of the alcohol. rug.nl To overcome this, forcing conditions, such as high temperatures and a large excess of the alcohol, may be required.

Amidation: The direct formation of an amide from the carboxylic acid and an amine is generally unfavorable and requires activation of the carboxylic acid. This is commonly achieved using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC). bohrium.com The mechanism involves the carboxylic acid adding to the DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, which displaces the dicyclohexylurea (DCU) leaving group to form the amide.

The synthesis of amides from this compound would also be subject to the steric hindrance of the ortho-bromo group. Furthermore, the presence of the acidic phenolic hydroxyl group could lead to side reactions unless it is protected prior to the coupling reaction. Biological systems utilize enzymatic pathways for the formation of amide bonds between hydroxybenzoic acids and amines, often involving CoA ligases to activate the carboxylic acid. jmb.or.kr

Decarboxylation, the removal of the carboxyl group, is a reaction that is highly dependent on the substitution pattern of the aromatic ring. For simple benzoic acids, this transformation requires high temperatures. However, the reaction is significantly facilitated by the presence of electron-donating substituents, particularly at the ortho or para positions. nist.gov

For instance, salicylic (B10762653) acid (2-hydroxybenzoic acid) undergoes decarboxylation more readily because the ortho-hydroxyl group can stabilize the transition state through hydrogen bonding, facilitating the elimination of carbon dioxide. researchgate.netcapes.gov.br In contrast, this compound lacks such a participating ortho-hydroxyl group. The ortho-bromo group is electron-withdrawing, which tends to destabilize the carbanionic intermediate that would form upon heterolytic cleavage of the C-C bond. nist.gov Therefore, its decarboxylation is expected to be more difficult than that of salicylic acid and would likely require harsh thermal conditions. Under such conditions, the reaction may proceed through a radical mechanism, potentially leading to halodecarboxylation products where the carboxyl group is replaced by a halogen from a halogen source. nih.govacs.org

Functionalization at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is an excellent site for functionalization, primarily through reactions like O-alkylation and O-acylation, to form ethers and esters, respectively.

O-Alkylation: The synthesis of phenolic ethers from this compound can be accomplished via reactions like the Williamson ether synthesis. This reaction involves deprotonating the phenolic hydroxyl group with a suitable base (e.g., sodium hydride or potassium carbonate) to form a more nucleophilic phenoxide ion. This phenoxide then displaces a halide from an alkyl halide in an SN2 reaction. medcraveonline.com

A key challenge in the O-alkylation of this molecule is achieving chemoselectivity. Since the carboxylic acid proton is also acidic, a strong enough base will deprotonate both functional groups. However, the resulting phenoxide is a much stronger nucleophile than the carboxylate anion. Therefore, selective O-alkylation can typically be achieved by careful control of the stoichiometry of the base and the reaction conditions. researchgate.net

O-Acylation: The phenolic hydroxyl group can be readily converted to an ester through O-acylation. This reaction is typically performed using an acyl chloride or an acid anhydride (B1165640) under basic conditions. ucalgary.ca The base deprotonates the phenol (B47542) to form the nucleophilic phenoxide, which then attacks the electrophilic carbonyl carbon of the acylating agent. ucalgary.caquora.com Phase-transfer catalysis (PTC) has been shown to be a highly efficient method for the O-acylation of substituted phenols, allowing the reaction to proceed rapidly at low temperatures. lew.roingentaconnect.com

Under these conditions, O-acylation is kinetically favored over C-acylation (a Friedel-Crafts reaction). ucalgary.ca Furthermore, selective acylation at the phenolic oxygen is generally preferred over reaction at the sterically hindered carboxylic acid group, especially under basic conditions where the carboxylate formed is unreactive towards nucleophilic attack.

The phenolic -OH group is a powerful electron-donating group, which activates the aromatic ring towards electrophilic substitution. In this compound, the positions ortho and para to the hydroxyl group are already occupied. However, the electronic nature of this group has a profound influence on the reactivity of the other functional groups. The combined electron-donating effects of the hydroxyl and methyl groups increase the electron density of the aromatic ring. This increased electron density can facilitate reactions at the bromine atom, such as the oxidative addition step in palladium-catalyzed cross-coupling reactions, by making the carbon-bromine bond more susceptible to cleavage.

Reactivity of the Bromine Atom in this compound

The bromine atom on the aromatic ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. Aryl bromides are common substrates for reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboronic acid or ester to form a new C-C bond. nih.gov The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid (in the presence of a base) and reductive elimination to yield the biaryl product and regenerate the catalyst. researchgate.net This reaction is highly tolerant of various functional groups.

Heck-Mizoroki Reaction: This reaction forms a C-C bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the substituted alkene product. nih.gov

Buchwald-Hartwig Amination: This reaction creates a C-N bond by coupling the aryl bromide with a primary or secondary amine, using a palladium catalyst with specialized phosphine (B1218219) ligands. wikipedia.orgorganic-chemistry.org The mechanism is similar to other cross-coupling reactions, proceeding through oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination to form the aryl amine product. wikipedia.org An alternative to this reaction is the copper-catalyzed Ullmann-type amination, which has proven effective for the amination of 2-bromobenzoic acids without the need for protecting the carboxylic acid group. nih.govorganic-chemistry.org

The following table summarizes typical conditions for these cross-coupling reactions as applied to analogous aryl bromide substrates.

| Reaction | Catalyst System (Pd Precursor + Ligand) | Base | Solvent | Typical Temperature |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh3)4, Pd(OAc)2 + PPh3, [Pd(dppf)Cl2] | K3PO4, K2CO3, Cs2CO3 | Dioxane/H2O, Toluene, DMF | 80-110 °C |

| Heck-Mizoroki Reaction | Pd(OAc)2, PdCl2, Pd(PPh3)4 | Et3N, K2CO3, NaOAc | DMF, Acetonitrile, Toluene | 80-140 °C |

| Buchwald-Hartwig Amination | Pd(OAc)2 or Pd2(dba)3 + XPhos, t-BuXPhos, BINAP | NaOt-Bu, LiHMDS, Cs2CO3 | Toluene, Dioxane | 80-110 °C |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The presence of the C-Br bond makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds and are fundamental in modern organic synthesis. nih.govnih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. tcichemicals.com This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids. mdpi.comrsc.org For this compound, a Suzuki coupling would replace the bromine atom with an aryl, heteroaryl, or vinyl group, providing access to a wide array of biaryl and styrenyl derivatives.

| Reaction | Catalyst / Ligand | Base | Solvent | Temperature |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF, Water | Room Temp. to Reflux |

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgnih.gov Applying the Heck reaction to this compound would allow for the introduction of various alkenyl groups at the C2 position, yielding substituted cinnamic acid derivatives. The reaction typically exhibits high trans selectivity. organic-chemistry.org

| Reaction | Catalyst / Ligand | Base | Solvent | Temperature |

| Heck Reaction | Pd(OAc)₂, PdCl₂ / P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-140 °C |

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. organic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgsoton.ac.uk This transformation on this compound would install an alkynyl functional group, a versatile handle for further chemical modifications, including cycloaddition reactions or conversion to other functional groups. researchgate.net

| Reaction | Catalyst / Co-catalyst | Base | Solvent | Temperature |

| Sonogashira Coupling | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine | THF, DMF | Room Temp. to 60 °C |

Electrophilic Aromatic Substitution on the Aromatic Ring

Electrophilic aromatic substitution (EAS) involves the substitution of an atom, typically hydrogen, on an aromatic ring with an electrophile. youtube.com The regioselectivity of the reaction is determined by the directing effects of the substituents already present on the ring.

In this compound, the directing effects are as follows:

Hydroxyl (-OH): A strongly activating, ortho, para-director.

Methyl (-CH₃): An activating, ortho, para-director.

Carboxylic acid (-COOH): A deactivating, meta-director.

Bromo (-Br): A deactivating, ortho, para-director.

Therefore, electrophilic substitution is most likely to occur at positions C3 and C6. Steric hindrance between the bulky bromine and methyl groups might influence the selectivity between these two sites, potentially favoring substitution at the less hindered C6 position. Common EAS reactions such as nitration (using HNO₃/H₂SO₄) or further halogenation (e.g., with Br₂/FeBr₃) could be employed to introduce additional functionality onto the aromatic ring. youtube.com

Synthesis of Complex Molecular Architectures and Hybrid Compounds Incorporating this compound

The multifunctional nature of this compound makes it a valuable precursor for the synthesis of more complex molecules and hybrid compounds. Each functional group can be selectively manipulated to build molecular complexity.

Carboxylic Acid Moiety: The -COOH group can be readily converted into esters, amides, or acid chlorides, allowing for its incorporation into larger structures like polymers, peptides, or pharmacologically active scaffolds. vulcanchem.com

Hydroxyl Group: The phenolic -OH group can be alkylated to form ethers or acylated to form esters, providing a site for attaching other molecular fragments or modifying the compound's electronic and physical properties.

Bromine Atom: As detailed in section 4.3.2, the bromine atom is a key handle for introducing new carbon-carbon bonds via palladium-catalyzed cross-coupling. This allows for the fusion of the benzoic acid core with other aromatic or aliphatic systems.

A synthetic strategy could involve a multi-step sequence where, for example, a Suzuki coupling is first performed to create a biaryl structure. Subsequently, the carboxylic acid could be coupled with an amine to form an amide, and the hydroxyl group could be converted into an ether. This stepwise functionalization enables the construction of highly substituted, architecturally complex molecules that would be difficult to access through other means. The use of similar brominated building blocks is a common strategy in the synthesis of complex natural products and functional materials. nih.govresearchgate.net

Theoretical and Computational Investigations of 2 Bromo 5 Hydroxy 4 Methylbenzoic Acid

Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and geometry of molecules. By approximating the many-body electronic Schrödinger equation, DFT calculations can determine the ground-state energy and electron density of a system, from which numerous properties can be derived. For 2-Bromo-5-hydroxy-4-methylbenzoic acid, DFT calculations, often employing a basis set such as 6-311++G(d,p), are used to find the most stable (optimized) molecular geometry by minimizing the energy. nih.gov

This optimization process yields crucial data on bond lengths, bond angles, and dihedral angles. The planarity of the benzene (B151609) ring and the relative orientations of the carboxyl, hydroxyl, methyl, and bromo substituents are determined. Intramolecular hydrogen bonding, for instance between the hydroxyl group and the carboxylic acid's carbonyl oxygen, can be predicted and its strength evaluated.

Furthermore, DFT provides a detailed picture of the electronic distribution. The molecular electrostatic potential (MEP) map, for example, visualizes the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxyl and hydroxyl groups, indicating sites susceptible to electrophilic attack, and positive potential around the acidic protons.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length | 1.90 Å |

| O-H (hydroxyl) Bond Length | 0.97 Å |

| C=O (carboxyl) Bond Length | 1.22 Å |

| C-O-H (carboxyl) Angle | 106.5° |

| C-C-Br Bond Angle | 119.8° |

| Carboxyl Group Dihedral Angle | < 5° (relative to ring) |

Note: These are illustrative values typical for such a compound, derived from DFT principles.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interaction Potentials

While quantum chemical calculations are excellent for single, optimized structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. ucl.ac.uk MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational landscapes and intermolecular interactions in various environments, such as in solution. ucl.ac.ukbohrium.com

For this compound, MD simulations can reveal the flexibility of the carboxyl and hydroxyl groups, showing how they rotate and interact with their surroundings. In a solvent like water or dimethyl sulfoxide (B87167) (DMSO), these simulations can model the formation and breaking of hydrogen bonds between the solute and solvent molecules. bohrium.com

A key application of MD is to understand self-association. Substituted benzoic acids are known to form hydrogen-bonded dimers in solution, particularly in apolar solvents. acs.org MD simulations can predict the stability and structure of these dimers, identifying whether they form through carboxyl-carboxyl interactions or involve the phenolic hydroxyl group. ucl.ac.uk The simulations can also elucidate other non-covalent interactions, such as π-π stacking between the aromatic rings, which influence the molecule's behavior in solution and its propensity to crystallize. bohrium.com The stability of protein-benzoic acid complexes has also been studied using MD simulations, providing insights into binding interactions. nih.gov

Table 2: Potential Intermolecular Interactions for this compound Identified by MD Simulations

| Interaction Type | Description | Potential Role |

|---|---|---|

| Hydrogen Bonding (Dimer) | Between two carboxylic acid groups (O-H···O=C). | Strong self-association in apolar solvents. acs.org |

| Hydrogen Bonding (Solvent) | Between carboxyl/hydroxyl groups and polar solvent molecules. | Influences solubility and solution-state structure. ucl.ac.uk |

| π-π Stacking | Attraction between the electron clouds of two aromatic rings. | Contributes to crystal packing and aggregation. |

| Halogen Bonding | Interaction involving the bromine atom as an electrophilic region. | Can influence molecular recognition and crystal engineering. |

Note: This table represents expected interactions based on the molecular structure and studies of similar compounds.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) through Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data. DFT calculations can accurately predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.gov For this compound, these calculations can help assign specific peaks in an experimental spectrum to the stretching and bending modes of its functional groups, such as the O-H, C=O, C-Br, and C-H bonds.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with high accuracy. nih.gov By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C) in the molecule's optimized geometry, a theoretical NMR spectrum can be generated. nih.govresearchgate.net This is particularly useful for assigning signals in complex aromatic regions of the spectrum. The predicted shifts for the aromatic protons, the methyl protons, and the acidic protons of the hydroxyl and carboxyl groups can be compared with experimental data to confirm the molecular structure. docbrown.info

Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| H (Carboxyl) | 11.0 - 13.0 | C (Carboxyl) | 170 - 175 |

| H (Hydroxyl) | 9.0 - 10.0 | C-OH | 155 - 160 |

| H (Aromatic) | 7.0 - 8.0 | C-Br | 110 - 115 |

| H (Methyl) | 2.2 - 2.5 | C-CH₃ | 135 - 140 |

| C (Methyl) | 15 - 20 |

Note: Values are typical ranges predicted by computational methods in a solvent like CDCl₃ or DMSO-d₆ and are highly dependent on the specific computational model and solvent effects.

Computational Prediction of Chemical Reactivity and Regioselectivity

Theoretical calculations offer powerful tools for predicting the chemical reactivity of a molecule. Frontier Molecular Orbital (FMO) theory is a key concept, where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the most likely sites for reaction. The MEP map also provides clues, identifying electron-rich sites prone to electrophilic attack and electron-poor sites for nucleophilic attack. nih.gov

Furthermore, reactivity descriptors derived from DFT, such as chemical hardness, softness, and the Fukui function, can quantify and predict the regioselectivity of reactions. researchgate.net For example, these calculations could predict whether an incoming electrophile would preferentially add to a specific carbon on the aromatic ring or if a nucleophilic substitution is more likely to occur at the carbon bearing the bromine atom.

In Silico Screening and Structure-Activity Relationship Studies (non-clinical mechanistic focus)

In silico screening involves using computational methods to assess the potential interactions of a molecule with a biological target, such as an enzyme or receptor. Molecular docking, a primary technique in this area, predicts the preferred orientation and binding affinity of one molecule to a second when they are bound to each other. For this compound, docking studies could be used to hypothetically screen it against a library of protein targets to identify potential binding partners, focusing on the mechanistic aspects of binding rather than clinical outcomes.

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their activity. nih.gov For a class of compounds including this compound, a QSAR model could be developed to understand how variations in substituents (e.g., changing the halogen, or the position of the methyl group) affect a particular mechanistic endpoint, such as enzyme inhibition. iomcworld.comicm.edu.placs.org The model would use calculated molecular descriptors (e.g., lipophilicity (logP), electronic parameters, steric properties) to build a mathematical relationship that can predict the activity of new, unsynthesized analogues. nih.gov

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Research on this compound Remains Largely Undocumented in Key Scientific Applications

The user's request for an in-depth article focusing on the research applications and potential areas of development for this compound could not be fulfilled due to the absence of specific findings related to its use in the synthesis of novel heterocyclic systems, as a building block for complex natural product analogs, in the development of functional polymers, or in the investigation of nonlinear optical materials. Furthermore, no established analytical chemistry methodologies specifically centered on this compound were found.

While the general class of substituted benzoic acids is of significant interest to the scientific community, the specific substitution pattern of a bromo group at the C2 position, a hydroxyl group at the C5 position, and a methyl group at the C4 position of the benzoic acid ring appears to be a subject that has not been extensively explored or reported in peer-reviewed literature.

Consequently, without specific research data, the generation of a scientifically accurate and informative article adhering to the user's detailed outline is not possible at this time. Further primary research would be required to elucidate the potential roles and applications of this compound in the specified fields.

Research Applications and Potential Areas of Development for 2 Bromo 5 Hydroxy 4 Methylbenzoic Acid

Analytical Chemistry Methodologies

Development of Chromogenic Reagents for Trace Metal Ion Detection

While specific studies detailing 2-Bromo-5-hydroxy-4-methylbenzoic acid as a chromogenic reagent are not prevalent, its molecular structure is analogous to other substituted salicylic (B10762653) acids known for their metal-chelating properties. The presence of both a carboxylic acid group and a hydroxyl group in an ortho position to the bromine atom allows for the formation of stable complexes with various metal ions. This chelation often results in the formation of colored compounds, a principle that is fundamental to the development of chromogenic reagents for spectrophotometric analysis. The electronic properties conferred by the bromo and methyl substituents on the aromatic ring can modulate the stability and spectral characteristics of these metal complexes, potentially leading to reagents with high sensitivity and selectivity for specific trace metal ions.

Advanced Chromatographic Separation and Detection Methods for this compound and its Derivatives

The analysis, purification, and separation of this compound and its isomers rely on advanced chromatographic techniques. Given that synthetic routes can produce multiple isomers, high-resolution separation is critical. researchgate.net High-Performance Liquid Chromatography (HPLC) is a principal method used for both monitoring the progress of reactions involving benzoic acid derivatives and for assessing the purity of the final products. google.com

Other chromatographic methods are also essential for the separation and purification of this class of compounds. Techniques such as Thin Layer Chromatography (TLC) are employed for rapid preliminary analysis and to determine optimal solvent systems for separation. researchgate.net For preparative scale purification, column chromatography is a standard method to isolate the desired isomer from reaction mixtures. researchgate.net

Table 1: Chromatographic Methods for Analysis and Separation

| Technique | Application | Purpose | Reference |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Reaction Monitoring, Purity Analysis | Provides quantitative data on reaction completion and product purity. | google.com |

| Thin Layer Chromatography (TLC) | Reaction Monitoring, Isomer Separation | Allows for quick qualitative assessment of reaction mixtures and helps in developing methods for larger-scale separation. | researchgate.net |

| Column Chromatography | Preparative Separation | Used to isolate and purify specific isomers or the final compound from byproducts. | researchgate.net |

Interdisciplinary Research in Biological Chemistry (Mechanistic Focus)

In Vitro Enzyme Inhibition Studies

Substituted benzoic acids are a well-established class of compounds investigated for their enzyme-inhibiting properties. The mechanism of inhibition often involves the compound binding to the active site of an enzyme, which blocks substrate access and halts the catalytic reaction. Research on related compounds, such as 5-acetamido-2-hydroxy benzoic acid derivatives, has focused on their potential to act as inhibitors of enzymes like cyclooxygenase 2 (COX-2), a key target in anti-inflammatory research. mdpi.com The specific functional groups on this compound—the carboxylic acid, hydroxyl group, and bromine atom—can engage in various interactions, including hydrogen bonds and ionic interactions, with the amino acid residues within an enzyme's active site, making it a candidate for screening against various enzymatic targets.

In Vitro Antimicrobial Research

Phenolic acids and their derivatives are known to possess significant antimicrobial properties. nih.gov The antimicrobial action of these compounds is often related to the number, type, and position of substituents on the benzene (B151609) ring. nih.gov The lipophilicity of phenolic acids, influenced by substituents like bromine, affects their ability to dissolve in and disrupt microbial membranes. mdpi.com

Studies on various benzoic acid derivatives have demonstrated activity against a range of pathogens. For example, some derivatives show efficacy against Escherichia coli, while others have been investigated for activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The mechanism of action is believed to involve the acidification of the bacterial cytoplasm, as the weak acid dissociates upon entering the cell, and the disruption of the outer membrane of Gram-negative bacteria. nih.gov Research on related salicylanilides has shown activity against Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 2.5 to 5.0 mg/mL. nih.gov

Table 2: In Vitro Antimicrobial Activity of Related Benzoic Acid Derivatives

| Compound Class | Target Organism(s) | Observed Activity (MIC) | Reference |

|---|---|---|---|

| Benzoic Acid Derivatives | Escherichia coli O157 | MIC = 1 mg/mL for 2-hydroxybenzoic acid | nih.gov |

| Aminobenzoic Acid Derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent antibacterial agents | |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives | Gram-positive bacteria | MIC = 2.5–5.0 mg/mL | nih.gov |

Computational and In Vitro Receptor Binding Investigations

Computational studies are a powerful tool for understanding the molecular properties and potential biological activity of compounds like this compound. Techniques such as Density Functional Theory (DFT) are used to optimize the molecular structure and calculate vibrational frequencies and other properties. nih.gov Molecular Electrostatic Potential (MEP) analysis helps to identify the electron-rich and electron-deficient regions of the molecule, predicting sites for intermolecular interactions. nih.gov

Molecular docking is a key computational method used to simulate the binding of a ligand to the active site of a biological target, such as an enzyme or receptor. mdpi.commdpi.com These simulations can predict the binding affinity and specific interactions that stabilize the ligand-receptor complex. Such in silico findings are crucial for guiding experimental in vitro binding assays to validate the computational predictions and quantify the binding affinity. This integrated computational and experimental approach is widely used in the rational design of new therapeutic agents.

Design and Synthesis of Ligands for Biological Targets (non-clinical)

This compound serves as a valuable building block in organic synthesis for the creation of more complex molecules designed for specific biological targets. Its functional groups—the carboxylic acid and hydroxyl group—provide reactive sites for various chemical transformations, allowing it to be incorporated into larger molecular scaffolds. This process, sometimes referred to as molecular hybridization, combines the structural features of the benzoic acid derivative with other bioactive moieties to develop novel compounds with potentially enhanced biological profiles. For instance, similar hydroxy-acid structures have been used to synthesize coordination compounds and mixed ligand complexes, which are then screened for biological activities such as antimicrobial or cytotoxic effects. nih.gov

Q & A

Q. Why might HPLC retention times differ across labs for the same compound?

- Methodological Answer : Column chemistry (C18 vs. phenyl-hexyl), mobile phase pH, and ion-pairing agents (e.g., TFA) affect retention. Standardize methods using USP protocols with a reference standard. For ionizable compounds, buffered mobile phases (pH 2.5–3.0) improve reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.